

# Independent replication of published findings on enalapril maleate's cardioprotective effects

Author: BenchChem Technical Support Team. Date: December 2025



# Independent Replication of Enalapril Maleate's Cardioprotective Effects: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the independently replicated findings on the cardioprotective effects of **enalapril maleate**. Drawing on data from pivotal clinical trials, this document summarizes quantitative outcomes, details experimental methodologies, and visually represents key pathways and workflows to support further research and development in cardiovascular medicine.

## Data Summary: Enalapril's Cardioprotective Efficacy in Landmark Trials

The cardioprotective effects of enalapril have been consistently demonstrated across multiple large-scale, independent clinical trials. These studies, serving as de facto replications of each other's foundational findings, have established enalapril as a cornerstone therapy in cardiovascular medicine. Below is a summary of quantitative data from key trials.



| Trial                                                | Patient<br>Population                                              | Treatment<br>Group                     | Control<br>Group                     | Key<br>Outcome                                 | Result                                                   |
|------------------------------------------------------|--------------------------------------------------------------------|----------------------------------------|--------------------------------------|------------------------------------------------|----------------------------------------------------------|
| CONSENSU<br>S                                        | Severe Congestive Heart Failure (NYHA Class IV)                    | Enalapril +<br>Conventional<br>Therapy | Placebo +<br>Conventional<br>Therapy | 6-Month<br>Mortality                           | 26% vs. 44%<br>(40% risk<br>reduction,<br>p=0.002)[1][2] |
| 1-Year<br>Mortality                                  | 36% vs. 52%<br>(31% risk<br>reduction)[1]<br>[3]                   |                                        |                                      |                                                |                                                          |
| SOLVD-<br>Treatment                                  | Symptomatic<br>Heart Failure<br>(LVEF ≤35%)                        | Enalapril                              | Placebo                              | All-Cause<br>Mortality                         | 16% risk reduction[4]                                    |
| Death from Progressive Heart Failure                 | 22% risk<br>reduction[4]                                           |                                        |                                      |                                                |                                                          |
| Death or<br>Hospitalizatio<br>n for Heart<br>Failure | 26% risk<br>reduction[4]                                           | _                                      |                                      |                                                |                                                          |
| SOLVD-<br>Prevention                                 | Asymptomati<br>c Left<br>Ventricular<br>Dysfunction<br>(LVEF ≤35%) | Enalapril                              | Placebo                              | Death or<br>Development<br>of Heart<br>Failure | 29% risk<br>reduction<br>(p<0.001)[5]                    |
| Death or<br>Hospitalizatio<br>n for Heart<br>Failure | 20% risk<br>reduction<br>(p<0.001)[5]                              |                                        |                                      |                                                |                                                          |
| PRACTICAL                                            | Acute<br>Myocardial                                                | Enalapril                              | Placebo                              | 90-Day<br>Mortality                            | 1 death vs. 7<br>deaths<br>(p=0.038)[5]                  |



|                       | Infarction<br>(<24 hours)           |
|-----------------------|-------------------------------------|
| 12-Month<br>Mortality | 2 deaths vs. 12 deaths (p=0.022)[5] |

### **Comparison with Alternative ACE Inhibitors**

Enalapril has been compared with other angiotensin-converting enzyme (ACE) inhibitors, primarily captopril, in head-to-head clinical trials.



| Trial                                         | Patient<br>Population                                                                 | Treatment<br>Group 1         | Treatment<br>Group 2          | Key<br>Outcome                                 | Result                                                  |
|-----------------------------------------------|---------------------------------------------------------------------------------------|------------------------------|-------------------------------|------------------------------------------------|---------------------------------------------------------|
| PRACTICAL                                     | Acute Myocardial Infarction (<24 hours)                                               | Enalapril (5<br>mg 3x daily) | Captopril (25<br>mg 3x daily) | Change in Left Ventricular Ejection Fraction   | No significant<br>difference<br>between<br>groups[5]    |
| Change in End- Diastolic/End- Systolic Volume | No significant difference between groups[5]                                           |                              |                               |                                                |                                                         |
| 90-Day<br>Mortality                           | 1 death (enalapril) vs. 9 deaths (captopril) (p=0.038, comparison with placebo) [5]   |                              |                               |                                                |                                                         |
| 12-Month<br>Mortality                         | 2 deaths (enalapril) vs. 10 deaths (captopril) (p=0.022, comparison with placebo) [5] |                              |                               |                                                |                                                         |
| Hypertension<br>Study                         | Moderate-to-<br>Severe<br>Essential<br>Hypertension                                   | Enalapril (20-<br>40 mg)     | Captopril (50-<br>100 mg)     | Reduction in<br>Diastolic<br>Blood<br>Pressure | Enalapril showed a more efficient reduction (p<0.05)[6] |



#### **Experimental Protocols**

Detailed methodologies from the cited landmark trials are outlined below to provide a framework for experimental replication and extension.

### CONSENSUS (Cooperative North Scandinavian Enalapril Survival Study)

- Objective: To evaluate the effect of enalapril on mortality in patients with severe congestive heart failure.
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Patient Population: 253 patients with New York Heart Association (NYHA) functional class IV severe congestive heart failure.[1][2]
- Inclusion Criteria: Patients receiving optimal treatment with digitalis and diuretics, with an enlarged heart on chest X-ray.[1]
- Exclusion Criteria: Treatment with another ACE inhibitor, acute pulmonary edema, hemodynamically important aortic or mitral stenosis, myocardial infarction within the prior two months, unstable angina, planned cardiac surgery, cor pulmonale, and significant renal insufficiency.[1]
- Intervention: Patients were randomized to receive either enalapril (starting at 2.5 mg to 5 mg twice daily, titrated up to 20 mg twice daily as tolerated, with a mean dose of 18.4 mg/day) or placebo, in addition to their conventional therapy.[3][7]
- Primary Endpoint: All-cause mortality at six months.[1][2]
- Secondary Endpoints: Mortality at twelve months and long-term mortality.[1]

#### **SOLVD (Studies of Left Ventricular Dysfunction)**

The SOLVD program consisted of two pivotal trials: the Treatment Trial and the Prevention Trial.



- Objective: To determine if enalapril reduces mortality and morbidity in patients with symptomatic (Treatment Trial) and asymptomatic (Prevention Trial) left ventricular dysfunction.[8]
- Study Design: Two randomized, double-blind, placebo-controlled trials.[9]
- Patient Population:
  - Treatment Trial: 2,569 patients with symptomatic congestive heart failure and a left ventricular ejection fraction (LVEF) of ≤35%.[4]
  - Prevention Trial: 4,228 patients with asymptomatic left ventricular dysfunction (LVEF ≤35%).
- Intervention: In both trials, patients were randomized to receive either enalapril (titrated up to 10 mg twice daily) or placebo.[10] A run-in period with open-label enalapril followed by placebo was used to identify patients who could tolerate the drug and were compliant.[10]
- Primary Endpoint: All-cause mortality.[4]
- Secondary Endpoints: Cardiovascular mortality, and death or hospitalization for congestive heart failure.[4]

## PRACTICAL (Prospective Randomized Amlodipine Survival Evaluation)

- Objective: To compare the effects of early administration of enalapril and captopril on left ventricular function and survival after acute myocardial infarction.
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Patient Population: 225 patients who presented within 24 hours of the onset of an acute myocardial infarction.[5]
- Intervention: Patients were randomized to one of three groups: oral enalapril (starting with
   1.25 mg at 2-hour intervals for 3 doses, followed by 5 mg three times daily), oral captopril



(starting with 6.25 mg at 2-hour intervals for 3 doses, followed by 25 mg three times daily), or placebo.[5] Treatment was continued for 12 months.

- Primary Endpoints: Left ventricular ejection fraction and left ventricular volumes as measured by radionuclide ventriculography.[5]
- Secondary Endpoint: Total mortality.[5]

#### Visualizing the Mechanisms and Workflows

To further elucidate the underpinnings of enalapril's cardioprotective effects and the design of the key clinical trials, the following diagrams are provided.

#### Signaling Pathway of Enalapril's Cardioprotective Effects





Click to download full resolution via product page

Caption: Mechanism of enalapril's cardioprotective action via RAAS inhibition.

#### **Experimental Workflow of the CONSENSUS Trial**



Click to download full resolution via product page

Caption: CONSENSUS trial experimental workflow.

#### **Experimental Workflow of the SOLVD Trials**





Click to download full resolution via product page

Caption: SOLVD trials experimental workflow.

#### **Experimental Workflow of the PRACTICAL Trial**





Click to download full resolution via product page

Caption: PRACTICAL trial experimental workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. The Effects of Enalapril on Mortality in Severe Congestive Heart failure - American College of Cardiology [acc.org]



- 2. Effects of enalapril on mortality in severe congestive heart failure. Results of the Cooperative North Scandinavian Enalapril Survival Study (CONSENSUS) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CONSENSUS Enalapril in severe HF NERDCAT [nerdcat.org]
- 4. The Effects of Enalapril on Survival in Patients with Reduced Left Ventricular Ejection Fractions and Congestive Heart failure (Treatment Trial) - American College of Cardiology [acc.org]
- 5. Comparison of Enalapril Versus Captopril on Left Ventricular Function and Survival Three Months After Acute myocardial infarction American College of Cardiology [acc.org]
- 6. Enalapril versus captopril: a double-blind multicentre comparison in essential hypertension
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Studies of left ventricular dysfunction (SOLVD)--rationale, design and methods: two trials that evaluate the effect of enalapril in patients with reduced ejection fraction PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2minutemedicine.com [2minutemedicine.com]
- To cite this document: BenchChem. [Independent replication of published findings on enalapril maleate's cardioprotective effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663524#independent-replication-of-published-findings-on-enalapril-maleate-s-cardioprotective-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com